N-(1,3-thiazol-2-yl)hexanamide
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Overview
Description
N-(1,3-thiazol-2-yl)hexanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)hexanamide typically involves the reaction of a thiazole derivative with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)hexanamide involves its interaction with specific molecular targets. For example, as an adenosine deaminase inhibitor, it binds to the active site of the enzyme, preventing the deamination of adenosine to inosine. This inhibition can lead to increased levels of adenosine, which has various physiological effects, including anti-inflammatory and immunomodulatory actions .
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitro-1,3-thiazol-2-yl)hexanamide
- N-(4-(2-hydroxyphenyl)-1,3-thiazol-2-yl)hexanamide
- N-(4-(2-hydroxy-5-methylphenyl)-1,3-thiazol-2-yl)hexanamide
Uniqueness
N-(1,3-thiazol-2-yl)hexanamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)hexanamide |
InChI |
InChI=1S/C9H14N2OS/c1-2-3-4-5-8(12)11-9-10-6-7-13-9/h6-7H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
VGVNLODFRQPJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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